1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
Overview
Description
The compound is a derivative of aminophenyl, which is a type of aromatic amine . Aromatic amines, such as 4-aminophenyl, are organic compounds that contain a nitrogen atom attached to an aromatic ring .
Synthesis Analysis
While specific synthesis methods for “1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one” are not available, amines can generally be synthesized through several methods. One common method involves the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides . Another method involves the alkylation or arylation reactions on nitrogen .Molecular Structure Analysis
The molecular structure of aminophenyl compounds typically includes a phenyl group (a ring of six carbon atoms) with an attached amino group (NH2) . The specific structure of “this compound” would likely include additional groups or modifications.Chemical Reactions Analysis
Amines, including aminophenyl compounds, can undergo a variety of chemical reactions. They can react with acids to form amides, with alkyl halides to undergo alkylation, and with acyl chlorides to form amides .Physical and Chemical Properties Analysis
Aminophenyl compounds are typically solid at room temperature, and they may turn purple on contact with air . They have a floral odor and are slightly soluble in water .Scientific Research Applications
Chemical Structure and Properties
- The geometric features of related tetrazole derivatives, such as 1-(4-nitrophenyl)-1H-tetrazol-5-amine, show essential interactions between the amino group and the pi system of the tetrazole ring, leading to the formation of infinite chains and centrosymmetric ring structures in the molecular structure (Lyakhov et al., 2008).
Corrosion Inhibition
- Tetrazole derivatives, such as 1-(4-nitrophenyl)-5-amino-1H-tetrazole, have been found to inhibit the corrosion of stainless steel in acidic solutions, suggesting potential applications in material protection and engineering (Ehsani et al., 2014).
Antioxidant and Antidiabetic Activity
- Certain tetrazole derivatives exhibit notable antioxidant and antidiabetic activities, which could be significant in the development of new therapeutic agents for managing oxidative stress and diabetes mellitus (Kaushik et al., 2016).
Molecular Docking and Structural Studies
- Molecular docking studies and structural analyses of tetrazole derivatives provide insights into their potential biological interactions and applications, for example, in designing cyclooxygenase-2 enzyme inhibitors (Al-Hourani et al., 2015).
Potential in Metal-Organic Coordination Polymers
- Tetrazole derivatives are used in synthesizing metal–organic coordination polymers, which show diverse properties like luminescence and magnetic behaviors, indicating potential applications in material science and nanotechnology (Sun et al., 2013).
Synthesis Methods
- Research into efficient synthesis methods for tetrazole derivatives, such as environmentally friendly approaches, is ongoing, highlighting their importance in various scientific and industrial applications (Mittal & Awasthi, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for “1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one” are not available, research into aminophenyl compounds and related structures is ongoing. For example, hybrids of porphyrin and reduced graphene oxide (rGO), which can include aminophenyl groups, are being explored for use in ultrasensitive biochemical and clinical assays .
Properties
IUPAC Name |
4-(4-aminophenyl)-1H-tetrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,8H2,(H,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAOEKKGMDHTRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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